Dimethylformamide

Catalog No.
S598908
CAS No.
68-12-2
M.F
C3H7NO
HCON(CH3)2
C3H7NO
M. Wt
73.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylformamide

CAS Number

68-12-2

Product Name

Dimethylformamide

IUPAC Name

N,N-dimethylformamide

Molecular Formula

C3H7NO
HCON(CH3)2
C3H7NO

Molecular Weight

73.09 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3

InChI Key

ZMXDDKWLCZADIW-UHFFFAOYSA-N

SMILES

CN(C)C=O

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
1000000 mg/L (at 25 °C)
13.68 M
Miscible with water and most common organic solvents
Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin
1000000 mg/L at 25 °C
Solubility in water: miscible
Miscible

Synonyms

Dimethylformamide, N,N Dimethylformamide, N,N-dimethylformamide

Canonical SMILES

CN(C)C=O

DMF is a colorless liquid with a mild, amine-like odor. It is hygroscopic, meaning it readily absorbs moisture from the air [].

Origin

DMF is typically produced commercially from the reaction of dimethylamine with carbon monoxide [].

Significance

DMF's solvating properties and ability to participate in various chemical reactions make it a valuable tool in scientific research. It is commonly used in organic synthesis, polymer chemistry, and material science [, ].


Molecular Structure Analysis

The chemical formula for DMF is HCON(CH3)2. This structure features:

  • A carbonyl group (C=O)
  • A dimethylamine group (N(CH3)2) linked to the carbonyl carbon
  • A hydrogen atom bonded to the carbonyl carbon [].

The presence of the polar carbonyl group and the non-acidic hydrogens make DMF a polar aprotic solvent. This means it can dissolve a wide range of polar and non-polar compounds, but it cannot donate a proton (H+) in acid-base reactions [].


Chemical Reactions Analysis

Synthesis

As mentioned previously, DMF is commercially produced from dimethylamine and carbon monoxide [].

H2N(CH3)2 + CO -> HCON(CH3)2 []

Other Relevant Reactions

DMF can participate in various reactions as a solvent, reactant, or catalyst. Due to its Lewis base character, it can form complexes with Lewis acids. It can also undergo formylation and methylation reactions [].

Note


Physical And Chemical Properties Analysis

  • Melting point: -61°C []
  • Boiling point: 153°C []
  • Density: 0.944 g/mL []
  • Solubility: Miscible with water and most organic solvents []
  • Stability: Decomposes at high temperatures []

DMF is a hazardous compound and should be handled with appropriate precautions. It is classified as a suspected reproductive toxin and can cause irritation to the skin, eyes, and respiratory system [].

  • Safety Data Sheet (SDS): Always consult the Safety Data Sheet (SDS) for DMF before handling this compound. The SDS provides detailed information on the hazards, safe handling procedures, first-aid measures, and disposal methods.

Solvent

  • Polar Aprotic Properties: DMF is a highly polar, aprotic solvent. This means it readily dissolves a wide range of polar and non-polar compounds, while lacking acidic or basic hydrogens that could interact with solutes . This makes it ideal for diverse research applications, including:
    • Polymer Chemistry: DMF is a common solvent for studying and processing polymers due to its ability to dissolve high molecular weight materials like polyvinyl chloride (PVC) and polyacrylonitrile (PAN) .
    • Organic Synthesis: DMF's solvating properties make it useful in various organic reactions, including the Vilsmeier–Haack reaction for formylation and the Friedel-Crafts acylation for introducing acyl groups into aromatic compounds .
    • Material Science: DMF plays a crucial role in the synthesis and characterization of nanomaterials like carbon nanotubes. It effectively separates and suspends them, making them accessible for various analytical techniques such as near-infrared spectroscopy .

Reagent and Catalyst

  • Beyond Solvation: DMF can act as more than just a solvent in certain reactions. It can participate in chemical transformations as a:
    • Reagent: DMF can directly react with other chemicals, serving as a source of various functional groups. For example, it can act as a formylating agent in the Vilsmeier–Haack reaction .
    • Catalyst: DMF can influence the rate and selectivity of certain reactions without being consumed itself. Its ability to stabilize certain reaction intermediates contributes to its catalytic activity .

Other Research Applications

  • Apart from the above, DMF finds applications in other areas of scientific research:
    • Biological Research: DMF shows potential in inducing the production of cellulase, an enzyme that breaks down cellulose, in certain fungi . This holds promise for research on biofuel production and biomass utilization.
    • Electrospinning: DMF is a common solvent used in the electrospinning technique for creating nanofibers with various potential applications in tissue engineering, drug delivery, and filtration .

Physical Description

N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136°F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to pale-yellow liquid with a faint, amine-like odor.

Color/Form

Colorless to very slightly yellow liquid
Water-white liquid

XLogP3

-1

Boiling Point

300 to 313 °F at 760 mm Hg (NTP, 1992)
153 °C
153.0 °C
152.8 °C
307°F

Flash Point

153 °F (NTP, 1992)
67 °C (open cup); 58 °C (Closed cup)
136 °F (58 °C)
58 °C c.c.
136°F

Vapor Density

2.51 (NTP, 1992) (Relative to Air)
2.51 (Air= 1)
Relative vapor density (air = 1): 2.5
2.51

Density

0.95 at 68 °F (USCG, 1999)
0.9445 at 25 °C/4 °C
Relative density (water = 1): 0.95
0.95

LogP

-1.01
-1.01 (LogP)
log Kow = -1.01
-1.01
-0.87

Odor

Fishy odor
Faint, amine-like odo

Melting Point

-78 °F (NTP, 1992)
-60.4 °C
-60.3 °C
-60.4°C
-61 °C
-78°F

UNII

8696NH0Y2X

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Mechanism of Action

N,N-Dimethylformamide (DMF) is an organic solvent extensively used in industries such as synthetic leather, fibers and films, and induces liver toxicity and carcinogenesis. Despite a series of experimental and clinical reports on DMF-induced liver failure, the mechanism of toxicity is yet unclear. This study investigated whether DMF in combination with a low dose of hepatotoxicant enhances hepatotoxicity, and if so, on what mechanistic basis. Treatment of rats with either DMF (50-500 mg/kg/day, for 3 days) or a single low dose of CCl(4) (0.2mL/kg) alone caused small increases in plasma transaminases and lactate dehydrogenase activities. However, combinatorial treatment of DMF with CCl(4) markedly increased blood biochemical changes. Histopathology confirmed the synergism in hepatotoxicity. Moreover, DMF+CCl(4) caused PARP cleavage and caspase-3 activation, but decreased the level of Bcl-xL, all of which confirmed apoptosis of hepatocytes. Consistently, DMF+CCl(4) treatment markedly increased lipid peroxidation. By contrast, treatment of DMF in combination with lipopolysaccharide, acetaminophen or d-galactosamine caused no enhanced hepatotoxicity. Given the link between endoplasmic reticulum (ER) dysfunction and cell death, ER stress response was monitored after DMF and/or CCl(4) treatment. Whereas either DMF or CCl(4) treatment alone marginally changed the expression levels of glucose-regulated protein 78 and 94 and phosphorylated PKR-like ER-localized eIF2alpha kinase, concomitant treatment with DMF and CCl(4) synergistically induced them with increases in glucose-regulated protein 78 and C/EBP homologous protein mRNAs. /These/ results demonstrate that DMF treatment in combination with CCl(4) synergistically increases hepatocyte death, which may be associated with the induction of severe ER stress.

Vapor Pressure

3.7 mm Hg at 77 °F ; 2.7 mm Hg at 68° F (NTP, 1992)
3.87 mmHg
3.87 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.49
3 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm)

Other CAS

68-12-2

Wikipedia

N,N-dimethylformamide

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Teratogens, Flammable - 2nd degree
SOLVENTS

Methods of Manufacturing

The direct or one-step synthesis of DMF begins with either pure carbon monoxide or a gas stream containing carbon monoxide. This is reacted in a continuous process with N,N-dimethylamine, by using a solution of alkali alkoxide (usually sodium methoxide) in methanol as catalyst. Methyl formate is presumably formed as an intermediate. The reaction mixture passes over an external heat exchanger to remove the excess heat generated and to ensure thorough mixing of the components. The reaction is conducted between 0.5 and 11 MPa at 50 - 200 °C. The reaction mixture exits the reactor through a decompression chamber. In addition to N,N-dimethylformamide, the crude product contains methanol, a certain amount of unreacted N,N-dimethylamine, dissolved carbon monoxide, and residual catalyst. The addition of acid or water deactivates any catalyst present, resulting in the formation of sodium formate. Dissolved carbon monoxide, together with inert gases, escapes from the mixture during decompression, and the off-gases are removed by combustion. Preliminary distillation is followed by a second distillation in a separate column; here, dimethylformamide is separated from methanol which contains traces of N,N-dimethylamine. Further distillation results in a product of 99.9%purity.
The two-step process for the synthesis of N,N-dimethylformamide differs from direct synthesis because methyl formate is prepared separately and introduced in the form of ca. 96% pure (commercial-grade) material. Equimolar amounts of methyl formate and N, N-dimethylamine are subjected to a continuous reaction at 60 - 100 °C and 0.1 - 0.3 MPa. The resulting product is a mixture of N,N-dimethylformamide and methanol. The purification process involves distillation ... No separation of salts is required because no catalysts are involved in the process. According to the corrosive properties of both starting materials and products, stainless steel has to be used as material of construction for production facilities.
Reaction of methyl formate with dimethylamine.
Manufactured by the reaction of CO and dimethylamine. The reaction is carried out in the liquid phase using a sodium methoxide catalyst at 110-120 °C and 350 kPa (3.5 atm).

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Services
Wholesale and retail trade
Formamide, N,N-dimethyl-: ACTIVE
Has been termed the universal solvent
TESTED AS A PARENTERAL DRUG VEHICLE

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N,N-dimethylformamide; Matrix: water; Detection Limit: not provided.
Method: NIOSH 2004, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: N,N-dimethylformamide; Matrix: air; Detection Limit: 0.05 mg/sample.
A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 mL/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

Clinical Laboratory Methods

/The aim of this study is/ to assess the suitability of different methods for biological monitoring of internal dose to N,N-dimethylformamide (DMF) in occupational settings. The determination of urinary metabolites of DMF, N-hydroxymethyl- N-methylformamide (HMMF), N-methylformamide (NMF) and N-acetyl- S-(N-methylcarbamoyl) cysteine (AMCC) was carried out by four selected analytical procedures. Two methods solely measured total NMF (HMMF and NMF). The other two methods measured both total NMF and AMCC in one analytical run. All four methods were tested on 34 urine samples from workers exposed to DMF. Comparison of the four methods for determination of total NMF in urine showed that results were similar for three methods, while the remaining one provided NMF levels significantly lower (by 22%) than the other methods. Thus, all but one of the tested methods for the determination of total NMF can be considered to be suitable for biological monitoring of internal dose to DMF. The two tested methods for the determination of AMCC afforded results that showed high correlation but differed significantly (by 10%). The choice of the biomonitoring method depends mainly on the purpose for which the measurement is conducted. For evaluation of acute exposures or to assess safety measures in the working area, an updated version of the traditional method of Kimmerle and Eben (1975)for the determination of total NMF in urine is sufficient. For risk assessment after exposure to DMF, the determination of AMCC should be carried out, since AMCC, but not total NMF, is supposed to be related to the toxicity of DMF. However, there is still a need to develop an easier, more sensitive and more selective method for the determination of AMCC in urine until AMCC can be considered for regulatory purposes in occupational settings.
N-Hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF) in urine samples from workers exposed to N,N-dimethylformamide (DMF) cannot be distinguished by a gas chromatographic method because HMMF is converted to NMF at the injection port of gas chromatography (GC). Total NMF (HMMF+NMF) has been measured instead. Also, the determination of N-acetyl-S-(N-methylcarbamoyl)cystein (AMCC), which is supposed to be related to the toxicity of DMF, needs multiple treatments to convert to a volatile compound before GC analysis. There is no previous report of a simultaneous determination of three major metabolites of DMF in urine. The aim of this study is to develop a simple and selective method for the determination of DMF metabolite in urine. By using a liquid chromatography-tandem mass spectrometry, we can directly distinguish these three major metabolites of DMF in a single run. The diluted urine samples were analyzed on Capcell Pak MF SG80 column with the mobile phase of methanol in 2mM formic acid (10:90, v/v). The analytes were detected by an electrospray ionization tandem mass spectrometry in the multiple-reaction-monitoring mode. The standard curves were linear (r>0.999) over the concentration ranges of 0.004-8 microg/mL. The precision and accuracy of quality control samples for inter-batch (n=6) analyses were in the range of 1.3-9.8% and 94.7-116.8, respectively. The sum of each HMMF and NMF concentration determined by LC-MS/MS method shows high correlation (r=0.9927 with the slope of 1.0415, p<0.0001) with NMF included HMMF concentration determined by GC method for 13 urine samples taken from workers exposed to DMF. The excretion ratio of HMMF:NMF:AMCC is approximately 4:1:1 in molar concentration.
Airborne DMF and the urine metabolites of DMF were measured by gas chromatography (GC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). Traditional liver function tests and hepatic fibrosis parameters were performed by auto-chemistry analyzer and ELISA methods.
Mercapturic acids are highly important and specific biomarkers of exposure to carcinogenic substances in occupational and environmental medicine. /Investigators/ have developed and validated a reliable, specific and very sensitive method for the simultaneous determination of five mercapturic acids derived from several high-production chemicals used in industry, namely ethylene oxide, propylene oxide, acrylamide, acrolein and N,N-dimethylformamide. Analytes are enriched and cleaned up from urinary matrix by offline solid-phase extraction. The mercapturic acids are subsequently separated by means of high-performance liquid chromatography on a Luna C8 (2) column and specifically quantified by tandem mass spectrometric detection using isotopically labelled analytes as internal standards. The limits of detection (LODs) for N-acetyl-S-2-carbamoylethylcysteine (AAMA) and N-acetyl-S-2-hydroxyethylcysteine (HEMA) were 2.5 ug/L and 0.5 ug/L urine, while for N-acetyl-S-3-hydroxypropylcysteine (3-HPMA), N-acetyl-S-2-hydroxypropylcysteine (2-HPMA) and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) it was 5 ug/L. These LODs were sufficient to detect the background exposure of the general population. /Investigators/ applied the method on spot urine samples of 28 subjects of the general population with no known occupational exposure to these substances. Median levels for AAMA, HEMA, 3-HPMA, 2-HPMA and AMCC in non-smokers (n = 14) were 52.6, 2.0, 155, 7.1 and 113.6 ug/L, respectively. In smokers (n = 14), median levels for AAMA, HEMA, 3-HPMA, 2-HPMA and AMCC were 243, 5.3, 1681, 41.7 and 822 ug/L, respectively. Due to the simultaneous quantification of these mercapturic acids, our method is well suited for the screening of workers with multiple chemical exposures as well as the determination of the background excretion of the general population.
Methylformamide concentrations in urine may be determined by flame-ionization gas chromatography, involving direct sample introduction ... Urine is injected directly into the gas chromatograph. Methylformamide is quantitated by flame-ionization detection; Sensitivity: 8 mg/L; Interferences: occasionally, interfering peaks appear on the chromatogram at heights representing traces of methylformamide (< 2 mg/L).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and store under inert gas.
Ideal materials for ... storage are nonalloy (carbon) steels, austenitic chromium nickel steels ... and aluminum. Seals ... should be made of polytetrafluoroethylene, polyethylene or polypropylene of high molecular weight. Ethylene-propylene rubber may also be used. Graphite can be used for lubricating moving parts in contact with DMF ... Since dimethylformamide (DMF) is hygroscopic, it should be kept under a blanket of dry nitrogen. High purity DMF, as required for acrylic fibers, is best stored in aluminum tanks.

Interactions

In acetone pretreated male CD 1 mice, dimethy1formamide, given as a single ip dose of 1000 mg/kg bw, resulted in liver necrosis and a strong incr in serum alanine aminotransferase activity. In contrast, no signs of hepatotoxicity were found in non pretreated mice given the same dose or in pretreated or nonpretreated male Sprague Dawley rats given up to 2000 mg/kg bw as a single ip dose. These differences are probably related to the highly different substrate affinities of CYP2EI in rats and mice.
In a study of 102 workers, 19 had experienced manifestation of alcohol intolerance, among them facial flushing, sweating, dizziness, and palpitation, mainly within 24 hr of exposure /to DMF/. Of the 34 episodes recorded, 26 occurred after the workers had consumed alcoholic drinks.
Among the work population that included a total of 13 workers, seven had abdominal colic which was sustained for more than 3 days, three had abnormal liver function, and two had facial flushing. /DMF (Dimethylformamide) exposure/
A veterinary euthanasia drug containing embutramide, mebezonium, tetracaine, and dimethylformamide (DMF; T-61 or Tanax) may cause serious manifestations or even fatalities after self-poisoning. Immediate toxicity is mainly due to a general anesthetic and due to a neuromuscular blocking agent, while delayed hepatotoxicity seems related to the solvent DMF. The protective role of N-acetylcysteine (NAC) administration remains debatable. Two male veterinarians (50- and 44-year-old) attempted suicide by injecting T-61 in the precordial area for the first one, and by ingesting 50 mL for the second. Both received NAC (for 14 days in the first case and only for 20 hr in the second). Urine was collected for the serial determination of DMF, N-methylformamide (NMF), and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). Both patients developed only mild signs of liver injury. The metabolite of DMF, NMF, appeared rapidly in the urine, while a further delay was necessary for AMCC excretion. The kinetics of elimination of DMF and DMF metabolites were slightly slower than those reported in exposed workers. While both patients had a favorable outcome, there is no clear evidence that NAC could directly influence NMF and AMCC excretion...
For more Interactions (Complete) data for N,N-DIMETHYLFORMAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

DMF is stable. It is hygroscopic and easily absorbs water form a humid atmosphere and should therefore be kept under dry nitrogen. High purity DMF, required for acrylic fibers, is best stored in aluminum tanks. DMF dose not change under light or oxygen and does not polymerize spontaneously. Temperatures >350 °C may cause decomposition to form dimethylamine and carbon dioxide, with pressure developing in closed containers.

Dates

Modify: 2023-08-15

Optical Properties of Composites Based on Poly(o-phenylenediamine), Poly(vinylenefluoride) and Double-Wall Carbon Nanotubes

Mihaela Baibarac, Monica Daescu, Elena Matei, Daniela Nastac, Oana Cramariuc
PMID: 34361025   DOI: 10.3390/ijms22158260

Abstract

In this work, synthesis and optical properties of a new composite based on poly(o-phenylenediamine) (POPD) fiber like structures, poly(vinylidene fluoride) (PVDF) spheres and double-walled carbon nanotubes (DWNTs) are reported. As increasing the PVDF weight in the mixture of the chemical polymerization reaction of o-phenylenediamine, the presence of the PVDF spheres onto the POPD fibers surface is highlighted by scanning electron microscopy (SEM). The down-shift of the Raman line from 1421 cm
to 1415 cm
proves the covalent functionalization of DWNTs with the POPD-PVDF blends. The changes in the absorbance of the IR bands peaked around 840, 881, 1240 and 1402 cm
indicate hindrance steric effects induced of DWNTs to the POPD fiber like structures and the PVDF spheres, as a consequence of the functionalization process of carbon nanotubes with macromolecular compounds. The presence of the PVDF spheres onto the POPD fiber like structures surface induces a POPD photoluminescence (PL) quenching process. An additional PL quenching process of the POPD-PVDF blends is reported to be induced in the presence of DWNTs. The studies of anisotropic PL highlight a change of the angle of the binding of the PVDF spheres onto the POPD fiber like structures surface from 50.2° to 38° when the carbon nanotubes concentration increases in the POPD-PVDF/DWNTs composites mass up to 2 wt.%.


Hsa_circ_0005915 promotes N,N-dimethylformamide-induced oxidative stress in HL-7702 cells through NRF2/ARE axis

Ziqi Liu, Qianmei He, Ye Liu, Yangchun Zhang, Mengxing Cui, Honghao Peng, Yuqing Wang, Shen Chen, Daochuan Li, Liping Chen, Yongmei Xiao, Wen Chen, Qing Wang
PMID: 34153373   DOI: 10.1016/j.tox.2021.152838

Abstract

N,N-dimethylformamide (DMF) is an organic compound widely used in industrial production processes as a solvent with a low evaporation rate. Excessive exposure to DMF may lead to liver damage. Oxidative stress has been reported as one of the main causes of DMF-induced hepatotoxicity. Several doses of DMF (0, 1, 5, and 10 mM) were used to treat HL-7702 cells for a relatively long period to simulate the actual exposure pattern in occupational settings, and oxidative stress was induced. Previous studies illustrated that circular RNA (circRNA) plays a vital role in sustaining hepatocyte physiological function. To explore whether aberrant circRNA expression is involved in DMF-induced excessive ROS generation and hepatotoxicity, high-throughput transcriptional sequencing was performed to identify the altered circRNA expression profiles in HL-7702 liver cells after treatment with 0, 75, or 150 mM DMF for 48 h. We found that levels of induced oxidative stress were similar to those in the long-term exposure model. Among the altered circRNAs, one circRNA (hsa_circ_0005915) was significantly upregulated after DMF exposure, and it affected DMF-mediated oxidative stress in HL-7702 cells. Further experiments revealed that hsa_circ_0005915 downregulated the expression of nuclear factor erythoid-2-related factor 2 (NRF2) at the post-transcriptional level via promoting the ubiquitination and degradation of NRF2, which led to the increase of ROS accumulation. Further investigation demonstrated that the expression levels of NRF2-regulated antioxidative genes-heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1)-indeed declined after the overexpression of hsa_circ_0005915. In vivo study also indicated that DMF exposure can upregulate the expression of mmu_circ_0007941 (homologous circRNA of hsa_circ_0005915) and downregulated Nrf2 and Ho1 proteins. In summary, our results revealed that hsa_circ_0005915 plays an important role in promoting DMF-induced oxidative stress by inhibiting the transcriptional activity of the NRF2/ARE axis, which provides a potential molecular mechanism of DMF-mediated hepatotoxicity.


Understanding Acid-Promoted Polymerization of the

Botuo Zheng, Songyi Xu, Xufeng Ni, Jun Ling
PMID: 33784077   DOI: 10.1021/acs.biomac.1c00016

Abstract

Polymerization of
-substituted glycine
-thiocarboxyanhydrides (NNTAs) is a promising pathway to prepare functional polypeptoids benefiting from their tolerance to nucleophilic impurities. However, controlled NNTA polymerization is hard to achieve in amide polar solvents, including
,
-dimethylacetamide (DMAc),
,
-dimethylformamide (DMF), and
-methyl pyrrolidone (NMP), the only aprotic solvents for many biomacromolecules and polypeptoids. In the present work, we successfully achieve controlled NNTA polymerization in amide polar solvents by adding acetic acid as a promoter. The promotion is applied to the polymerization of sarcosine NTA,
-ethyl glycine NTA, and
-butyl glycine NTA. DMAc, DMF, and NMP are suitable solvents to prepare polypeptoids with designable molecular weights and low dispersities (1.06-1.21). The polysarcosines with high molecular weights are prepared up to 35.2 kg/mol. A kinetic investigation quantitatively reveals that the presence of acetic acid not only accelerates the polymerization, but also suppresses H
S-catalyzed decomposition of NNTAs by decreasing the concentration of H
S dissolved in polar solvents. Benzoic acid is also able to promote the polymerization, while trifluoroacetic acid, phosphoric acid, and phenol are not appropriate promoters. The moderate acidity of acids is essential. l-Methionine, l-tryptophan, and l-phenylalanine, which are dissolved in DMF, initiate the controlled polymerization of sarcosine-NTA in the presence of acetic acid and introduce functional end groups to polysarcosines quantitatively. In DMAc, hydrophilic vancomycin is grafted by poly(
-butyl glycine). The amphiphilic product dissolves in dichloromethane and stabilizes water-in-oil emulsion.


Removal of N,N-dimethylformamide by dielectric barrier discharge plasma combine with manganese activated carbon

Wenjiao Sang, Longjie Mei, Cheng Zhan, Qian Zhang, Xi Jin, Shaohui Zhang, Shiyang Zhang, Cuihua Li, Min Li
PMID: 33786771   DOI: 10.1007/s11356-021-13729-5

Abstract

Manganese activated carbon (Mn-AC) was successfully prepared by the incipient wetness method and characterized by SEM, XRD, and FTIR. This study chose N,N-dimethylformamide (DMF) as the target pollutant, and the removal rate of DMF and removal mechanism were systematically studied by dielectric barrier discharge (DBD) plasma combined with Mn-AC. This study indicated that DBD plasma combined with Mn-AC could effectively remove DMF. With the addition of Mn-AC, the removal rate and mineralization rate of DMF within 40 min increased from 51.5% and 36.0% to 82.2% and 58.2%, respectively. The discharge power, initial concentration of DMF, initial pH of the solution, and dosage of Mn-AC affect the removal of DMF. The optimal discharge power is 16.19 W, and energy efficiency is 20.79 mg·kJ
; low concentration DMF could be removed more effectively. Neutral and alkaline conditions showed better removal effect of DMF than acid conditions; Mn-AC optimal dosage is 1.0 g L
. The concentration variations of O
, H
O
, and ·OH manifested that Mn-AC could effectively convert O
and H
O
to ·OH, thereby increasing the DMF removal rate. Quenching experiments showed that ·OH is the main active species in the reaction. Based on reaction products of DMF such as N-methylformamide, methanol, formaldehyde, and formic acid, possible degradation pathways were proposed. Prospect analysis demonstrated combining plasma systems with catalysts is promising.


Electrospun lignin-PVP nanofibers and their ability for structuring oil

María Borrego, José E Martín-Alfonso, M Carmen Sánchez, Concepción Valencia, José M Franco
PMID: 33737178   DOI: 10.1016/j.ijbiomac.2021.03.069

Abstract

This work explores the electrospinnability of low-sulfonate Kraft lignin (LSL)/polyvinylpyrrolidone (PVP) solutions in N,N-dimethylformamide (DMF) and the ability of the different micro- and nano-architectures generated to structure castor oil. LSL/PVP solutions were prepared at different concentrations (8-15 wt%) and LSL:PVP ratios (90:10-0:100) and physico-chemically and rheologically characterized. The morphology of electrospun nanostructures mainly depends on the rheological properties of the solution. Electrosprayed nanoparticles or micro-sized particles connected by thin filaments were obtained from solutions with low LSL/PVP concentrations and/or high LSL:PVP ratios, whereas beaded or bead-free nanofibers were produced by increasing concentration and/or decreasing LSL:PVP ratio, due to enhanced extensional viscoelastic properties and non-Newtonian characteristics. Electrospun LSL/PVP nanofibers are able to form oleogels by simply dispersing them into castor oil at concentrations between 10 and 30 wt%. The rheological properties of the oleogels may be tailored by modifying the LSL:PVP ratio and nanofibers content. The potential application of these oleogels as bio-based lubricants was also explored in a tribological cell. Satisfactory friction and wear results are achieved when using oleogels structured by nanofibers mats with enhanced gel-like properties as lubricants. Overall, electrospinning of lignin/PVP solutions can be proposed as a simple and effective method to produce nanofibers for oil structuring.


Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives

Ali Bahadur, Shahid Iqbal, Rabail Ujan, Pervaiz Ali Channar, Murefah Mana Al-Anazy, Aamer Saeed, Qaiser Mahmood, Muhammad Shoaib, Mazloom Shah, Ifzan Arshad, Ghulam Shabir, Muhammad Saifullah, Guocong Liu, Muhammad Abdul Qayyum
PMID: 33759314   DOI: 10.1002/bio.4044

Abstract

In this present investigation, thiazolylcoumarin derivatives (5a-5k) were synthesized from thiosemicarbazide, ethyl acetoacetate, and naphthaldehyde through a multistep route. The formation of thiazolylcoumarin derivatives with bioactive scaffolds was confirmed through nuclear magnetic resonance spectroscopy. A solvatochromic study of synthesized thiazolylcoumarin derivatives was carried out using ultraviolet-visible methods for dimethylformamide (DMF), ethyl acetate, and ethanol solvents. The redox behaviour of as-synthesized thiazolylcoumarin derivatives (5a-5k) was examined in dimethyl sulphoxide by conducting an electrochemical study. Fluorescence properties of thiazolylcoumarin derivatives were studied in DMF, ethanol, and ethyl acetate to visualize the solvent effect on the emitting ability of thiazolylcoumarin derivatives.


An ethanethioate functionalized polythiophene as an optical probe for sensitive and fast detection of water content in organic solvents

Lihua Liu, Qiang Zhang, Hongfei Duan, Chenxi Li, Yan Lu
PMID: 34355707   DOI: 10.1039/d1ay00967b

Abstract

A new polythiophene-based optical probe, namely PTS, was designed and prepared for detection and quantification of the water present in organic solvents. PTS exhibited sensitive and fast absorption and fluorescence signaling response to the changes of water content in tetrahydrofuran (THF),
,
-dimethylformamide (DMF) and
,
-dimethylacetamide (DMAc) due to the water-induced interpolymer-stacking aggregation as demonstrated by dynamic light scattering (DLS) analysis. The fluorescence intensity of PTS at 550 nm linearly reduced as a function of the water content in detection ranges of 0-30% (v/v) in THF, 0-10% in DMF and 0-10% in DMAc with the limit of detection (LOD) for water being 0.034% (v/v) in THF, 0.013% (v/v) in DMF, and 0.014% (v/v) in DMAc, respectively. Additionally, PTS-incorporated test paper was fabricated to successfully achieve naked-eye detection of water in DMF and DMAc. PTS was further applied to estimate the water content in real samples, convincingly demonstrating that our method was comparable with the standard Karl Fischer titration.


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